molecular formula C13H18ClN3S B14560352 N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide CAS No. 61653-62-1

N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide

Cat. No.: B14560352
CAS No.: 61653-62-1
M. Wt: 283.82 g/mol
InChI Key: UGSQGXFOPBOGSM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide is a chemical compound that belongs to the class of diazocanes It is characterized by the presence of a chlorophenyl group attached to a diazocane ring, which is further linked to a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired diazocane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its antiproliferative properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-1,2-diazocane-1-carbothioamide is unique due to its specific diazocane ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61653-62-1

Molecular Formula

C13H18ClN3S

Molecular Weight

283.82 g/mol

IUPAC Name

N-(4-chlorophenyl)diazocane-1-carbothioamide

InChI

InChI=1S/C13H18ClN3S/c14-11-5-7-12(8-6-11)16-13(18)17-10-4-2-1-3-9-15-17/h5-8,15H,1-4,9-10H2,(H,16,18)

InChI Key

UGSQGXFOPBOGSM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(NCC1)C(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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